N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves multiple steps, starting from readily available starting materials
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Formation of Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions .
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Introduction of Pyrazole Ring: : The pyrazole ring can be introduced through the reaction of the quinoline derivative with hydrazine or substituted hydrazines. This step typically requires the use of a suitable solvent and a catalyst to facilitate the cyclization reaction .
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Functionalization: This can be achieved through standard organic reactions such as alkylation and amidation, using appropriate reagents and conditions .
Chemical Reactions Analysis
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative .
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carbonyl group to a hydroxyl group .
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Substitution: : The compound can undergo substitution reactions at the quinoline or pyrazole rings. Common reagents for these reactions include halogens, nucleophiles, and electrophiles .
Scientific Research Applications
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .
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Medicine: : Due to its biological activities, the compound is being explored as a potential therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases .
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Industry: : The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can be compared with other quinoline derivatives and pyrazole-containing compounds. Similar compounds include:
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2-(4-Methylphenyl)quinoline: : This compound shares the quinoline core with the target compound but lacks the pyrazole ring and cyclopentyl group .
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N-cyclopentyl-2-(3-methylphenyl)-4-quinolinecarboxamide: : This compound is structurally similar but has a different substitution pattern on the quinoline ring .
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Pyrazolo[3,4-b]quinoline derivatives: : These compounds share the pyrazole-quinoline core but differ in the substituents attached to the rings .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopentyl and carboxamide groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-14-6-9-17(10-7-14)27-23(29)19-13-24-20-11-8-15(12-18(20)21(19)26-27)22(28)25-16-4-2-3-5-16/h6-13,16,26H,2-5H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHXPKPXMQWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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